molecular formula C5H2BrFN2O2 B2665594 3-Bromo-4-fluoro-5-nitropyridine CAS No. 1805578-57-7

3-Bromo-4-fluoro-5-nitropyridine

Cat. No.: B2665594
CAS No.: 1805578-57-7
M. Wt: 220.985
InChI Key: DFHDITMOUQZLKS-UHFFFAOYSA-N
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Description

3-Bromo-4-fluoro-5-nitropyridine is a heterocyclic aromatic compound with the molecular formula C5H2BrFN2O2. It is a derivative of pyridine, substituted with bromine, fluorine, and nitro groups at the 3, 4, and 5 positions, respectively.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-fluoro-5-nitropyridine typically involves multi-step reactions starting from pyridine derivatives. One common method involves the nitration of 3-bromo-4-fluoropyridine using nitric acid and sulfuric acid to introduce the nitro group at the 5-position . Another approach involves the fluorination of 3-bromo-5-nitropyridine using fluorinating agents such as tetra-n-butylammonium fluoride (TBAF) in dimethylformamide (DMF) at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of safer and more environmentally friendly reagents and solvents is prioritized to meet industrial standards and regulations .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-fluoro-5-nitropyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Bromo-4-fluoro-5-nitropyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-4-fluoro-5-nitropyridine depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of electron-withdrawing groups (bromine, fluorine, and nitro) can influence the compound’s reactivity and binding affinity to molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-4-fluoro-5-nitropyridine is unique due to the combination of bromine, fluorine, and nitro groups on the pyridine ring. This combination imparts distinct electronic and steric properties, making it a versatile intermediate in organic synthesis and a valuable compound in various research applications .

Properties

IUPAC Name

3-bromo-4-fluoro-5-nitropyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrFN2O2/c6-3-1-8-2-4(5(3)7)9(10)11/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFHDITMOUQZLKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C=N1)Br)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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